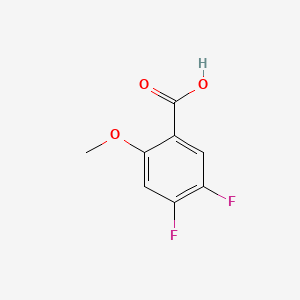

4,5-Difluoro-2-methoxybenzoic acid

Description

Significance of Fluorinated Benzoic Acids in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental structures in organic chemistry. wikipedia.org The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's physicochemical properties, a strategy widely employed in modern chemical research. nih.gov The introduction of fluorine, the most electronegative element, can modify a compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govresearchgate.net

These modifications are highly sought after in drug discovery and development. For instance, fluorination can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. nih.govacs.org In materials science, the unique electronic properties of fluorine are harnessed to create novel materials, such as advanced liquid crystals and fluoropolymers with desirable thermal and chemical stability. nih.govrsc.org The synthesis of various fluorinated benzoic acid derivatives is a subject of ongoing research, reflecting their importance as building blocks for pharmaceuticals and functional materials. acs.org

Overview of 4,5-Difluoro-2-methoxybenzoic Acid as a Key Synthetic Intermediate

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of more complex molecules. achemblock.comgoogle.com Its structure, featuring two adjacent fluorine atoms, a methoxy (B1213986) group, and a carboxylic acid function, provides multiple reactive sites for chemical transformations. This specific arrangement of functional groups makes it a tailored building block for constructing targeted molecular architectures.

The compound is particularly noted for its use as a precursor in the synthesis of benzo heterocyclic derivatives, which are investigated for their potential as antibacterial agents. google.com Furthermore, it has been utilized as a key intermediate in the synthesis of an impurity of moxifloxacin, a fluoroquinolone antibiotic, highlighting its relevance in pharmaceutical process chemistry and quality control. researchgate.net The availability of this and other fluorinated benzoic acids is crucial for the development of new chemical entities in various fields. google.com

Current Research Landscape and Emerging Areas of Investigation

The current research involving this compound and structurally related compounds is primarily concentrated in medicinal chemistry and materials science.

In medicinal chemistry, building blocks with similar substitution patterns are integral to the discovery of novel therapeutics. For example, research into correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, implicated in cystic fibrosis, has explored complex molecules derived from fluorinated and methoxy-substituted aromatic acids. In one study, the replacement of a methoxy group with a difluoromethoxy group on a related chromane (B1220400) structure led to a significant increase in potency, demonstrating the profound impact of fluorine substitution in this therapeutic area. acs.org The unique substitution pattern of this compound makes it a valuable precursor for creating analogues in such drug discovery programs.

An emerging area of investigation is the use of fluorinated benzoic acids in the synthesis of advanced materials. Specifically, derivatives of fluorinated hydroxybenzoic acids are being used to create bent-core liquid crystals. rsc.org These materials exhibit unique mesomorphic properties that are of interest for applications in display technologies and optical sensors. The precise arrangement of substituents, including fluorine, on the central core of these molecules is critical for controlling their phase behavior. The synthesis of these materials often starts from protected hydroxybenzoic acids, with fluorine and other groups strategically placed to tune the final properties of the liquid crystal. rsc.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 425702-18-7 | scbt.comnih.gov |

| Molecular Formula | C₈H₆F₂O₃ | scbt.comnih.gov |

| Molecular Weight | 188.13 g/mol | scbt.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=CC(=C(C=C1C(=O)O)F)F | nih.gov |

| InChI Key | GMFHKGUQWAQEIW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFHKGUQWAQEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476376 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425702-18-7 | |

| Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Classical Approaches to the Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid

Traditional methods for synthesizing this compound often rely on multi-step sequences starting from readily available fluorinated precursors. These routes are characterized by foundational organic reactions, including nucleophilic aromatic substitution and hydrolysis.

Multi-step Synthetic Sequences from Fluorinated Precursors

A common strategy begins with a fluorinated benzene (B151609) derivative, which is then elaborated through a series of reactions to introduce the required methoxy (B1213986) and carboxylic acid functionalities. For instance, a plausible route could start from 1,2,4-trifluorobenzene. In this sequence, one of the fluorine atoms is selectively substituted by a methoxy group, followed by the introduction of a carboxyl group. The high electronegativity of fluorine makes it a good leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is activated by other electron-withdrawing groups. stackexchange.com The reactivity of halogens in such substitutions often follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in aliphatic systems but is characteristic of the rate-determining formation of the Meisenheimer complex in SNAr reactions. stackexchange.com

Another example involves starting with 2,3,4-trifluorobenzoic acid. In this process, the precursor is treated with sodium hydroxide (B78521) in dimethylimidazolidinone at elevated temperatures. This leads to the substitution of the fluorine atom at the 2-position with a hydroxyl group, yielding 3,4-difluoro-2-hydroxybenzoic acid. scienceopen.com Subsequent methylation of the hydroxyl group would lead to the target molecule.

A generalized multi-step synthesis might look like this:

Methoxylation: Starting with a poly-fluorinated benzene, a nucleophilic aromatic substitution is carried out using sodium methoxide (B1231860) to introduce the methoxy group. The position of the substitution is directed by the existing substituents on the ring.

Functional Group Introduction: A group that can be later converted to a carboxylic acid, such as a nitrile or an aldehyde, is introduced. This can be achieved through various methods, including Sandmeyer reaction on an amino group or by direct formylation.

Carboxylic Acid Formation: The introduced functional group is then converted to a carboxylic acid, typically through hydrolysis.

Hydrolysis-Based Routes for Carboxylic Acid Formation

The final step in many synthetic routes to this compound is the formation of the carboxylic acid group. This is often accomplished through the hydrolysis of a precursor molecule, such as a nitrile or an ester.

Another hydrolysis-based approach involves the saponification of a corresponding ester, such as methyl 4,5-difluoro-2-methoxybenzoate. The ester can be prepared via Fischer esterification of the benzoic acid or through other routes. Subsequent treatment with a base like sodium hydroxide, followed by acidification, yields the desired carboxylic acid.

A different classical approach involves the use of organometallic reagents. For instance, a precursor like 1-bromo-2,5-difluorobenzene can be lithiated using n-butyllithium and then reacted with carbon dioxide (dry ice) to form the corresponding carboxylate salt. chemicalbook.com Subsequent workup with acid yields the carboxylic acid. This method, while classic, is effective for introducing the carboxyl group onto an aromatic ring.

Strategies for Methoxy Group Introduction and Retention

The introduction of the methoxy group onto the difluorinated aromatic ring is a critical step. This is typically achieved via nucleophilic aromatic substitution (SNAr) where a fluoride (B91410) ion is displaced by a methoxide ion. The success of this reaction depends on the activation of the aromatic ring. datapdf.com The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving fluorine atom can significantly facilitate this substitution.

In a synthetic sequence starting from a molecule that already contains fluorine atoms and another functional group, the conditions for methoxylation must be carefully controlled to ensure selectivity and prevent unwanted side reactions. For example, in a molecule with multiple fluorine atoms, the position of methoxylation can be influenced by the steric and electronic environment created by the other substituents.

Retention of the methoxy group during subsequent reaction steps is also a key consideration. The ether linkage is generally stable under many reaction conditions, but care must be taken to avoid cleavage, especially under strong acidic conditions or with certain Lewis acids.

| Starting Material | Key Transformation | Intermediate/Product |

| 1,2,4-Trifluorobenzene | Nucleophilic Aromatic Substitution with Methoxide | 2,5-Difluoroanisole |

| 4,5-Difluoro-2-methoxybenzonitrile | Hydrolysis | This compound |

| 1-Bromo-2,5-difluorobenzene | Lithiation and Carboxylation | 2,5-Difluorobenzoic acid derivative |

| 2,3,4-Trifluorobenzoic acid | Hydroxylation and Methylation | 3,4-Difluoro-2-hydroxybenzoic acid |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex molecules like this compound. These advanced strategies often involve organometallic chemistry and catalysis to achieve high selectivity and yield.

Directed Ortho-Metalation in Benzoic Acid Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

The carboxylic acid group itself, or more commonly a derivative like an amide, can act as a potent DMG. rsc.org For the synthesis of substituted benzoic acids, the carboxylate group can direct lithiation to the adjacent ortho position. organic-chemistry.org For instance, starting with 3,4-difluorobenzoic acid, a directed ortho-metalation approach could potentially be used to introduce a substituent at the 2-position, which could then be converted to a methoxy group. However, the acidic proton of the carboxylic acid must first be removed by the base. The methoxy group is also known to be a directing group in DoM reactions. wikipedia.orgharvard.edu

A potential DoM strategy for this compound could involve the lithiation of a precursor like 3,4-difluoroanisole. The methoxy group would direct the deprotonation to the ortho position (C2 or C6). Subsequent carboxylation of the resulting aryllithium intermediate with carbon dioxide would yield the desired benzoic acid. The regioselectivity of the lithiation would be a critical factor in this approach.

| Directing Group | Organolithium Reagent | Electrophile | Resulting Functionalization |

| Carboxylate | s-BuLi/TMEDA | Various Electrophiles | Ortho-substitution |

| Methoxy | n-BuLi | Carbon Dioxide | Ortho-carboxylation |

| Amide | n-BuLi/t-BuOK | Various Electrophiles | Ortho-substitution |

Palladium-Catalyzed Coupling Reactions in Fluorinated Benzoic Acid Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods can be applied to the synthesis of fluorinated benzoic acids, including this compound.

One such approach is palladium-catalyzed carbonylation. nih.govmdpi.comresearchgate.net This reaction involves the coupling of an aryl halide or triflate with carbon monoxide and a nucleophile in the presence of a palladium catalyst. To synthesize this compound via this method, a suitable precursor would be 1-halo-4,5-difluoro-2-methoxybenzene (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene). The carbonylation of this precursor with carbon monoxide, followed by trapping with water or hydrolysis of an initially formed ester, would yield the target benzoic acid. researchgate.net

Recent advancements have also explored the palladium-catalyzed difluoroalkylative carbonylation of olefins, which could offer novel routes to related structures. nih.gov While not a direct synthesis of the target molecule, these developing technologies highlight the potential of palladium catalysis in constructing complex fluorinated compounds.

Nickel-Catalyzed Difluoromethylation and Related Reactions

The introduction of fluorine-containing functional groups is a critical step in the synthesis of many modern materials and pharmaceutical intermediates. While direct difluoromethylation reactions are a subject of ongoing research, the broader field of nickel-catalyzed cross-coupling reactions offers powerful tools for C-F and C-O bond functionalization, which are central to the synthesis of fluorinated aromatic compounds like this compound.

Nickel catalysts have demonstrated significant efficacy in activating challenging carbon-oxygen (Csp²–O) bonds, such as those in aryl ethers. rsc.org This capability is crucial for reactions involving the modification of methoxy-substituted aromatic rings. Research has shown that the success of these nickel-catalyzed couplings depends heavily on the compatibility of the functional groups present on the substrate with the highly reactive catalyst. rsc.org Computational tools are often employed to predict this compatibility, matching suitable leaving groups with functional groups that are tolerated by the catalyst system to avoid deactivation. rsc.org This approach has been successfully used to develop efficient protocols for trifluoromethylthiolation of Csp²–O bonds, suggesting potential applicability for analogous difluoromethylation or other fluoroalkylation reactions. rsc.org Such methodologies represent a frontier in organofluorine chemistry, aiming to provide milder, more efficient alternatives to traditional fluorination techniques.

Process Development and Green Chemistry Considerations

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is fundamental to maximizing the yield and purity of the final product while minimizing costs and environmental impact. A common synthetic route to methoxybenzoic acids involves the nucleophilic substitution of a corresponding fluorinated or chlorinated precursor with a methoxide source, followed by hydrolysis.

For instance, a general method involves reacting a halogenated benzoic acid with sodium methoxide in methanol (B129727) at elevated temperatures (80–150 °C) and pressures (0.18–1.4 MPa), followed by hydrolysis with an alkali metal hydroxide. google.com The final product is obtained after acidification. google.com The efficiency of such processes is highly dependent on factors like temperature, pressure, reaction time, and the choice of solvent and base.

A study on the synthesis of dihydrobenzofuran neolignans highlighted the critical role of the oxidant and solvent in reaction outcomes. scielo.br By testing various silver(I) reagents, silver(I) oxide was identified as the most efficient oxidant. scielo.br Furthermore, replacing commonly used solvents like benzene with greener alternatives such as acetonitrile (B52724) provided a better balance between conversion and selectivity, significantly enhancing the environmental profile of the synthesis. scielo.br These principles of systematic screening of reagents and solvents are directly applicable to optimizing the synthesis of this compound.

Table 1: Optimization of Oxidative Coupling Reaction

| Parameter | Condition A | Condition B | Outcome | Reference |

|---|---|---|---|---|

| Oxidant | AgNO₃ | Ag₂O | Ag₂O proved to be a more efficient oxidant, leading to higher product yields. | scielo.br |

| Solvent | Benzene/Acetone | Acetonitrile | Acetonitrile offered the best balance of conversion and selectivity and is considered a "greener" solvent. | scielo.br |

| Reaction Time | 20 hours | 4 hours | The reaction time was reduced from 20 to 4 hours without a significant drop in conversion or selectivity under optimized conditions. | scielo.br |

Microwave-Assisted Synthetic Procedures for Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netresearchgate.net This technology is particularly effective for synthesizing heterocyclic compounds and other complex organic molecules. nih.govmdpi.com

For example, the synthesis of 2-phenoxybenzoic acid derivatives, which are structurally related to the target compound through the diaryl ether linkage, has been achieved with high yields and short reaction times via a microwave-assisted Ullmann condensation. researchgate.net In one study, the optimal conditions were found to be a reaction time of 3 minutes at a microwave power of 560 W, which resulted in an 83% yield without the need for a co-catalyst. researchgate.net Similarly, various substituted pyrroles, coumarins, and pyrazolo[1,5-a]pyrimidines have been synthesized efficiently under microwave irradiation, often in minutes compared to the hours required for conventional heating. nih.govmdpi.com The application of microwave technology to the synthesis of this compound analogues could similarly offer significant improvements in efficiency and sustainability. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Ullmann Condensation (2-phenoxybenzoic acids) | Several hours | 3 minutes | High yields (83%) achieved rapidly. | researchgate.net |

| Hantzsch Thiazole Synthesis | 1.5 - 2 hours | 10 minutes | Yield increased from 65% to 89%. | researchgate.net |

| Pechmann Condensation (Coumarins) | >20 minutes (18% conversion) | 2 minutes | Significantly higher conversion and yields (97%). | nih.gov |

Solvent and Catalyst Recovery in Large-Scale Synthesis

On an industrial scale, the recovery and reuse of solvents and catalysts are critical for economic viability and environmental responsibility. The synthesis of specialty chemicals often involves expensive catalysts and large volumes of solvents, making their recovery a priority. For reactions involving metal catalysts, such as the copper-catalyzed Ullmann condensation or potential nickel-catalyzed couplings, recovery is essential to prevent metal contamination in the final product and reduce waste. researchgate.net

Methods for recovery include filtration of heterogeneous catalysts or precipitation and subsequent filtration of homogeneous catalysts after the reaction is complete. Solvents are typically recovered through distillation and can be reused in subsequent batches, provided they meet the required purity specifications. The choice of solvent can also impact the ease of recovery; using solvents with favorable boiling points and stability under reaction conditions can simplify the distillation and purification process. These green chemistry principles are integral to developing a sustainable large-scale synthesis process for this compound.

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

Several synthetic pathways can be envisioned for the preparation of this compound, each with distinct advantages regarding efficiency, selectivity, and starting material availability.

Route A: Nucleophilic Aromatic Substitution from a Tetrafluoro Precursor

This route starts with a more heavily fluorinated precursor, such as 2,3,4,5-tetrafluorobenzoic acid. The synthesis proceeds through a series of steps:

Nitration: A nitro group is introduced to act as a directing group and activate the ring for nucleophilic substitution.

Methoxylation: The activated nitro-intermediate is reacted with a methoxide source, which selectively displaces one of the fluorine atoms.

Reduction and Diazotization: The nitro group is then reduced to an amine, followed by diazotization and subsequent removal to yield the final product structure.

This multi-step approach, while potentially long, can offer high selectivity in the placement of the methoxy group due to the directing effect of the nitro group. researchgate.net A similar synthesis was reported for 3,5-dimethoxy-2,4-difluorobenzoic acid, demonstrating the viability of this strategy. researchgate.net

Route B: Nucleophilic Substitution followed by Methylation

An alternative and more direct route involves the selective nucleophilic substitution of a single fluorine atom from a trifluoro- or difluorobenzoic acid precursor.

Hydroxylation: 2,4,5-Trifluorobenzoic acid or 2,4-difluorobenzoic acid can be reacted with a hydroxide base, such as sodium hydroxide in a polar aprotic solvent like DMSO, to selectively replace the fluorine at the 2-position with a hydroxyl group. chemicalbook.com A reported synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid achieved a 90% yield using this method. chemicalbook.com

Methylation: The resulting 4,5-difluoro-2-hydroxybenzoic acid intermediate is then methylated using a suitable methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) to yield the final product.

This route is often more atom-economical and involves fewer steps than Route A. However, achieving high regioselectivity during the initial hydroxylation step is critical to its success.

Table 3: Comparison of Synthetic Routes

| Feature | Route A (from Tetrafluoro Precursor) | Route B (from Di/Trifluoro Precursor) | Reference |

|---|---|---|---|

| Starting Material | 2,3,4,5-Tetrafluorobenzoic acid | 2,4-Difluorobenzoic acid / 2,4,5-Trifluorobenzoic acid | researchgate.netchemicalbook.com |

| Number of Steps | Multiple (Nitration, Methoxylation, Reduction, etc.) | Fewer (e.g., Hydroxylation, Methylation) | researchgate.netchemicalbook.com |

| Selectivity Control | High, controlled by directing nitro group. | Dependent on inherent reactivity of C-F bonds; can be challenging. | researchgate.net |

| Key Advantages | Potentially higher regioselectivity. | Higher atom economy, shorter pathway. | researchgate.netchemicalbook.com |

The choice between these routes would depend on the relative cost of starting materials, the desired purity of the final product, and the scalability of each step. Route B appears more efficient on paper, but its success hinges on the selective displacement of the C-2 fluorine, while Route A offers a more controlled, albeit longer, path to the target molecule.

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-withdrawing nature of the two fluorine atoms and the carboxyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups, particularly the fluorine atoms, make the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the activating methoxy (B1213986) group are the most likely sites for substitution, should conditions allow. Research into the specific electrophilic and nucleophilic substitution reactions on the 4,5-Difluoro-2-methoxybenzoic acid ring itself is not extensively detailed in the provided results, but the reactivity of similar polyfluorinated benzoic acids suggests that nucleophilic attack is a primary pathway for derivatization. For instance, studies on pentafluorobenzoic acid show that nucleophiles like sodium methoxide (B1231860) preferentially replace the fluorine atom para to the carboxyl group. researchgate.net

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a variety of chemical modifications, enabling the incorporation of this fluorinated scaffold into larger molecules.

Esterification of the carboxylic acid is a common transformation. This reaction is typically carried out by reacting the acid with an alcohol under acidic conditions (e.g., using a strong acid catalyst like sulfuric acid) or by conversion to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. These esters are often used as intermediates in further synthetic steps, such as amidation or reduction.

This compound can be readily converted to its corresponding amides through various coupling methods. avantorsciences.com Standard peptide coupling reagents are effective in facilitating this transformation. For example, it has been used in the synthesis of complex hybrid molecules where it is coupled with other pharmacophores. mdpi.com In one study, this compound was reacted with tacrine (B349632) derivatives in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and diisopropylethylamine (DIPEA) to form amide-linked conjugates. mdpi.com This strategy is crucial for building libraries of compounds for biological screening.

Another example involves the synthesis of 2-(4,5-Difluoro-2-methoxy-phenyl)-5-(5-methyl-3-phenyl-isoxazol-4-yl)- researchgate.netfishersci.iechemicalbook.comoxadiazole. googleapis.com In this multi-step synthesis, this compound was reacted with 5-methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide to form an intermediate that was subsequently cyclized to the final oxadiazole product. googleapis.com

Table 1: Examples of Amidation and Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

|---|---|---|---|

| This compound | Tacrine derivatives | HATU, DIPEA | Tacrine-salicylamide conjugates mdpi.com |

The carboxylic acid functionality can be reduced to a primary alcohol, (4,5-difluoro-2-methoxyphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF). This reduction provides another avenue for derivatization, as the resulting benzyl (B1604629) alcohol can undergo a host of reactions typical for primary alcohols.

Reactions at the Methoxy Group: Oxidation Studies

The methoxy group (-OCH3) is generally stable, but it can be cleaved to the corresponding phenol (B47542) (4,5-difluoro-2-hydroxybenzoic acid) under harsh conditions, for example, by using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group can then be used as a handle for further functionalization, such as etherification or esterification, significantly increasing the synthetic utility of the core structure.

Formation of Complex Molecular Architectures and Hybrid Compounds

This compound serves as a valuable building block for the synthesis of complex molecular architectures and hybrid compounds, particularly in the field of medicinal chemistry. The presence of multiple functional groups allows for its incorporation into diverse scaffolds.

For instance, it has been utilized in the creation of conjugates with tacrine, a known cholinesterase inhibitor. mdpi.com These hybrid molecules are designed as potential multi-target agents for conditions like Alzheimer's disease. The synthesis involves coupling the carboxylic acid of this compound with an amino-functionalized tacrine derivative. mdpi.com

Furthermore, this benzoic acid derivative has been incorporated into isoxazole-containing oxadiazoles, which have been investigated for their potential as GABA A α5 receptor inverse agonists, suggesting applications in cognitive enhancement. googleapis.com The synthesis involves the condensation of this compound with a suitable hydrazide, followed by cyclization to form the oxadiazole ring system. googleapis.com

Conjugation with Bioactive Scaffolds (e.g., Tacrine Derivatives)

The conjugation of this compound with established bioactive molecules represents a key strategy in the development of multi-target therapeutic agents. A notable example is its use in creating hybrid compounds with tacrine, a known inhibitor of cholinesterase enzymes, for potential application in treating Alzheimer's disease. mdpi.comresearchgate.net

Research has detailed the synthesis of a series of conjugates by reacting this compound with various aminomethylene-tacrine derivatives. mdpi.com The synthetic protocol typically involves an amidation reaction in a solvent like dry methylene (B1212753) chloride, facilitated by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). mdpi.comresearchgate.net This approach links the two pharmacophores through a stable amide bond, varying the length of the polymethylene spacer in the tacrine derivative to modulate the biological activity of the final conjugate. mdpi.com

The resulting hybrid molecules are designed to combine the properties of both parent compounds. These conjugates have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with many exhibiting selectivity towards BChE. mdpi.com The rationale behind this strategy is that such multi-target agents can address several pathological factors in Alzheimer's disease simultaneously, including cholinergic deficiency, metal ion dyshomeostasis, and oxidative stress. mdpi.com

Table 1: Key Reagents in the Synthesis of Tacrine-4,5-Difluoro-2-methoxybenzoic acid Conjugates

| Reagent Name | Abbreviation | Role in Synthesis |

|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Peptide coupling agent to facilitate amide bond formation |

| N,N-Diisopropylethylamine | DIPEA | Non-nucleophilic base |

| This compound | - | Carboxylic acid-containing pharmacophore |

| Aminomethylene-tacrine | - | Amine-containing bioactive scaffold |

Synthesis of Novel Benzamides and Ureido Derivatives

The carboxylic acid group of this compound is a versatile handle for synthesizing a variety of derivatives, including complex benzamides. Patent literature describes the reaction of this compound with 5-methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide. googleapis.com This reaction forms a new compound where the two moieties are linked via an amide-like bond (specifically, an N-acylhydrazone which is then cyclized to an oxadiazole), demonstrating a method for creating elaborate derivatives for potential use as GABA A α5 receptor binding site modulators. googleapis.com

While direct examples of ureido derivatives synthesized from this compound are not prominently featured in the reviewed literature, the synthesis of such compounds from related benzoic acids is a well-established chemical transformation. This process typically involves the conversion of the benzoic acid to a more reactive intermediate, such as an acid chloride or isocyanate, which can then react with an appropriate amine or urea (B33335) fragment to yield the final ureido derivative.

Table 2: Example of Derivatization of this compound

| Starting Materials | Resulting Compound Type | Application/Target |

|---|---|---|

| This compound and 5-methyl-3-phenyl-isoxazole-4-carboxylic acid hydrazide | Isoxazol-4-yl-oxadiazole derivative | GABA A α5 receptor binding sites |

Metal Complex Formation with Polyfluorosalicylic Acid Derivatives

Derivatives of this compound have been shown to form complexes with various biometals, a property of significant interest in medicinal chemistry. The imbalance of metal ions such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺) is linked to the pathogenesis of neurodegenerative disorders like Alzheimer's disease, as these metals can promote oxidative stress and the aggregation of amyloid-β peptides. mdpi.com

The tacrine conjugates of this compound have been specifically studied for their metal-chelating abilities. mdpi.com Spectroscopic titration experiments have confirmed that these hybrid molecules can effectively bind to Cu²⁺ ions. mdpi.com The stoichiometry of the resulting metal-ligand complex can vary, with some conjugates forming a nearly equimolar (1:1) complex with copper. mdpi.com This chelating activity is considered a valuable feature for a potential Alzheimer's disease therapeutic, as it could help restore metal homeostasis in the brain. mdpi.com

The study of metal complex formation extends to the broader class of polyfluorosalicylic acids. Research shows that these compounds can yield a series of metal salts and heteroligand complexes with biogenic metal ions, where co-ligands like 2,2′-bipyridine and 1,10-phenanthroline (B135089) are also incorporated. researchgate.net The resulting metal complexes have been investigated for their biological activities, including antimicrobial properties. researchgate.net

Applications in Medicinal and Pharmaceutical Chemistry

Development as a Building Block for Pharmaceutical Agents

4,5-Difluoro-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. A notable example is its use in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell antigen receptor signaling pathway, which is essential for the development, activation, and survival of B-cells. Dysregulation of this pathway is implicated in various cancers and inflammatory disorders.

A patent discloses the use of a closely related compound, 5-fluoro-2-methoxybenzoic acid, in the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a selective BTK inhibitor google.com. This highlights the role of the difluoro-methoxybenzoic acid moiety as a key structural component for engaging with the biological target. The synthesis involves the coupling of the benzoic acid with an appropriate amine to form an amide linkage, demonstrating its utility as a versatile building block in drug discovery.

Targeting Inflammatory Diseases and Pathways

The development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of fluorinated benzoic acids are being investigated for their potential to modulate inflammatory pathways.

While direct studies on the anti-inflammatory activity of this compound derivatives are not extensively reported, research on structurally related compounds provides valuable insights. For instance, quinazolinone derivatives synthesized from a related starting material, Methyl-2-amino-5,6-diflorobenzoate, have demonstrated significant anti-inflammatory properties in animal models.

In a study utilizing the carrageenan-induced paw edema model in rats, two synthesized quinazolinone compounds showed notable anti-inflammatory effects. The percentage of inflammation inhibition was measured at different doses and compared to a control group.

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|---|

| Compound 1 | 20 | 70.56 |

| Compound 1 | 40 | 71.33 |

| Compound 2 | 20 | 81.66 |

| Compound 2 | 40 | 83.80 |

These results indicate that the synthesized compounds have a high potential for anti-inflammatory activity, with Compound 2 showing particularly strong effects. achemblock.com

Antiviral Agent Development

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral compounds with novel mechanisms of action. Derivatives of this compound have shown promise in this area, particularly against herpes simplex viruses.

A derivative of this compound, named benzavir-2, has been identified as a potent antiviral agent against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govmedchemexpress.com In a comparative study, the antiviral efficacy of benzavir-2 was assessed alongside acyclovir (B1169), a standard treatment for HSV infections. The inhibition of viral genome replication was measured in cell cultures. nih.gov

| Compound | Concentration (µM) | Virus | Inhibition of Viral Genomes/Cell (%) |

|---|---|---|---|

| Acyclovir | 15 | HSV-1 | ~98 |

| Benzavir-2 | 15 | HSV-1 | ~98 |

| Acyclovir | 5 | HSV-2 | ~95 |

| Benzavir-2 | 5 | HSV-2 | ~90 |

The data demonstrates that benzavir-2 exhibits antiviral activity comparable to acyclovir against both HSV-1 and HSV-2 at the tested concentrations. nih.gov

A significant advantage of benzavir-2 is its effectiveness against clinical isolates of HSV that have developed resistance to acyclovir. nih.govmedchemexpress.com This is particularly important for immunocompromised patients who often experience recurrent HSV infections and are more likely to harbor resistant strains. The study by Strand et al. (2012) confirmed that benzavir-2 maintained its potent antiviral activity against these resistant isolates, suggesting a different mechanism of action than acyclovir and highlighting its potential as a valuable alternative for treating challenging HSV infections. nih.gov

Antimicrobial and Antibacterial Investigations

The search for new antimicrobial and antibacterial agents is a global health priority due to the rise of antibiotic-resistant bacteria. While specific studies on derivatives of this compound are limited, research on related fluorinated and methoxy-substituted benzoic acid derivatives suggests potential in this area.

For example, studies on hydrazone derivatives of 4-fluorobenzoic acid have shown promising antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli. nih.gov Similarly, research on other difluoro-phenyl derivatives has indicated good activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis. achemblock.com The presence of fluorine atoms in these molecules is often associated with enhanced antimicrobial efficacy. Further investigation into the antimicrobial properties of compounds directly derived from this compound is warranted to explore their full therapeutic potential.

No Publicly Available Research on the Medicinal Chemistry Applications of this compound Derivatives

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available research detailing the specific applications of this compound or its derivatives in the fields of antibacterial, antifungal, or neurodegenerative disease research as outlined.

While the requested article structure focuses on key areas of medicinal chemistry, including the development of antibacterial and antifungal agents, as well as treatments for neurodegenerative conditions like Alzheimer's disease, no studies have been identified that specifically investigate the synthesis and biological evaluation of this compound analogues for these purposes.

The inquiry sought detailed information on several advanced research topics, including:

Antibacterial and Antifungal Properties: The potential of analogues, such as anacardic acid derivatives, and metal complexes of this compound as antimicrobial agents has not been reported in the accessible scientific literature.

Neurodegenerative Disease Research: There is no available data on the efficacy of derivatives of this compound as inhibitors of key enzymatic targets in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Furthermore, no studies were found that explore their potential to modulate the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's.

Structure-Activity Relationship (SAR) Studies: Without primary research on the biological activities of its derivatives, no structure-activity relationship studies, which are crucial for optimizing the potency and selectivity of drug candidates, could be found.

Table of Mentioned Compounds

Structure-Activity Relationship (SAR) Studies of Derivatives

Impact of Substituent Modifications on Pharmacological Properties

The pharmacological properties of molecules derived from this compound can be significantly influenced by the nature and position of its substituents. The fluorine atoms and the methoxy (B1213986) group play crucial roles in this regard.

The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group in this compound creates a unique electronic environment that can be fine-tuned through further chemical modifications to achieve desired pharmacological outcomes.

Modulation of Enzyme or Receptor Binding Affinity

The structural features of this compound can be leveraged to modulate the binding affinity of its derivatives to specific enzymes or receptors. The strategic placement of the fluorine and methoxy groups can enhance interactions within the target's binding site.

Fluorine atoms can participate in favorable interactions, including dipole-dipole and orthogonal multipolar interactions, with the protein backbone or side chains, thereby increasing binding affinity. nih.gov The methoxy group, with its potential for hydrogen bond acceptance, can also contribute to the binding energy. nih.gov

For instance, in the development of inhibitors for enzymes like aldo-keto reductase 1C3 (AKR1C3), a key enzyme in castrate-resistant prostate cancer, the presence of electron-withdrawing groups on the phenyl ring of N-phenylanthranilic acid derivatives was found to be crucial for potent inhibition. nih.gov While not directly studying this compound, this highlights the principle that the electronic nature of substituents significantly impacts enzyme inhibition.

The table below illustrates how different substituents on a benzoic acid scaffold can influence inhibitory activity against various enzymes, showcasing the general principles that would apply to derivatives of this compound.

| Enzyme Target | Substituted Benzoic Acid Derivative Class | Observed Impact of Substituents on Inhibition |

| D-Amino Acid Oxidase | Monosubstituted Benzoic Acids | The type and position of the substituent significantly affect the inhibitory potency. |

| Tyrosinase | Benzoic Acid Esters and Amides | The addition of nitro groups and the nature of the ester or amide linkage dramatically alter inhibitory concentration (IC50) values. tandfonline.com |

| Aldo-Keto Reductase 1C3 (AKR1C3) | N-Phenylanthranilic Acids | Strong electron-withdrawing groups on the non-acidic phenyl ring enhance inhibitory selectivity for AKR1C3. nih.gov |

| Protein Phosphatase Slingshot | Rhodanine-based para-substituted Benzoic Acids | The specific substitution pattern is critical for achieving potent and selective inhibition. |

Exploration of Biological Targets and Mechanisms of Action

Research into the biological targets and mechanisms of action of derivatives of this compound is an active area of investigation. One notable application has been in the development of potential treatments for Alzheimer's disease.

In one study, this compound was used as a key building block in the synthesis of conjugates with tacrine (B349632), a known acetylcholinesterase inhibitor. The resulting hybrid molecules were designed as multi-target-directed ligands for Alzheimer's disease. These conjugates were evaluated for their ability to chelate metal ions, such as copper, iron, and zinc, which are implicated in the pathology of the disease, and for their antioxidant properties. The 4,5-difluoro-2-methoxybenzoyl moiety was specifically chosen to modulate the properties of the final conjugate.

The general class of substituted benzoic acids has been explored for a wide range of biological activities, suggesting potential therapeutic avenues for derivatives of this compound. The table below summarizes some of the biological targets that have been investigated for various substituted benzoic acid derivatives.

| Biological Target Class | Specific Example | Therapeutic Area |

| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | Cancer Immunotherapy nih.gov |

| Anti-apoptotic proteins Mcl-1 and Bfl-1 | Oncology nih.gov | |

| Receptors | Androgen Receptor | Oncology nih.gov |

| Ion Channels | Sodium Channels (as local anesthetics) | Anesthesiology slideshare.net |

The diverse biological activities of substituted benzoic acids underscore the potential of this compound as a versatile scaffold in drug discovery. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of its derivatives and to translate these findings into novel therapeutic interventions.

Applications in Other Scientific Disciplines

Agrochemical Development: Herbicidal Applications

Fluorinated compounds are of significant interest in the agrochemical industry due to their potential to enhance the efficacy and selectivity of herbicides. While specific commercial herbicides directly derived from 4,5-Difluoro-2-methoxybenzoic acid are not prominently documented in publicly available literature, its structural motifs are relevant to the design of new herbicidal agents. Benzoic acid herbicides, such as dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. wikipedia.orgcoresta.org The introduction of fluorine atoms into such molecules can influence their chemical stability, environmental persistence, and interaction with biological targets. Patents in the field of herbicides often describe complex molecules that could potentially be synthesized using fluorinated benzoic acids as starting materials or intermediates. For instance, a patent for a herbicide combination includes dimethoxytriazinyl-substituted difluoromethanesulfonylanilides, highlighting the use of fluorinated phenyl derivatives in the development of new crop protection products.

Materials Science: Modification of Molecular Properties for Enhanced Performance

In the realm of materials science, the incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, leading to materials with enhanced performance characteristics. Fluorinated benzoic acids, as a class, are utilized in the synthesis of advanced materials such as liquid crystals and specialty polymers. The high electronegativity of fluorine can influence intermolecular interactions, leading to desirable properties like altered dielectric anisotropy in liquid crystals. beilstein-journals.orgresearchgate.netbeilstein-journals.orgrsc.orgnih.gov While specific research detailing the use of this compound in material synthesis is not widespread, the principles of using fluorinated building blocks to tune material properties are well-established. The introduction of this compound into a polymer backbone or as a side chain could potentially enhance thermal stability, chemical resistance, and optical properties.

Analytical Chemistry: Use as a Reference Standard in Chromatography and Mass Spectrometry

In analytical chemistry, the availability of pure and well-characterized compounds is crucial for the development and validation of analytical methods. This compound can serve as a reference standard in techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). ekb.egroutledge.commdpi.comscielo.br Its distinct molecular weight and fragmentation pattern in mass spectrometry make it a useful tool for calibration and quantification.

Table 1: Analytical Method Validation Parameters

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The unique chromatographic retention time and mass spectrum of the compound ensure specific detection. |

| Linearity | The ability to elicit test results which are directly proportional to the concentration of the analyte. | A pure standard of the compound is essential for establishing a linear calibration curve. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | A certified reference material of the compound would be used to determine the accuracy of a method. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | A stable, pure standard is necessary to assess the precision of an analytical method. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined using serial dilutions of a standard solution of the compound. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Established based on the signal-to-noise ratio of the analyte's peak in the presence of a known concentration of the standard. |

Biochemical Research: Facilitating Studies on Enzyme Interactions and Metabolic Pathways

The presence of fluorine atoms can significantly impact the biological activity of molecules, making fluorinated compounds valuable tools in biochemical research.

While specific studies detailing the enzyme inhibitory properties of this compound are limited, its structural similarity to other biologically active benzoic acid derivatives suggests its potential as a modulator of enzyme activity. The fluorine atoms can alter the electronic properties and binding affinity of the molecule to the active site of an enzyme.

The study of metabolic pathways is crucial for understanding disease and developing new therapies. The metabolism of xenobiotics, including fluorinated compounds, is an area of active research. Studies on the metabolism of structurally similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), have shown that oxidative deamination and demethylation are key metabolic pathways, leading to the formation of various benzoic acid derivatives. nih.govresearchgate.net Investigating the metabolic fate of this compound could provide insights into the function of metabolic enzymes and potential drug-drug interactions.

Broader Biomedical Research Areas (e.g., Proteomics, Genomics)

The application of this compound extends to broader areas of biomedical research, including proteomics and genomics. Notably, the compound is marketed by life science suppliers specifically for proteomics research. scbt.com In proteomics, which is the large-scale study of proteins, various chemical tools are used for sample preparation, protein enrichment, and quantification. nih.govmdpi.comnih.gov While the precise protocols involving this compound are not detailed in the available literature, its properties may be beneficial in processes such as protein precipitation or as a component in labeling reagents for quantitative proteomics.

In the field of genomics, which focuses on the study of the genome, there is a constant search for new molecules that can act as probes or be incorporated into nucleic acid structures for diagnostic or therapeutic purposes. mdpi.com The unique properties of fluorinated compounds could be exploited in the design of novel genomic tools, although specific applications of this compound in this area have yet to be reported.

Computational and Spectroscopic Characterization

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in confirming the identity and purity of 4,5-Difluoro-2-methoxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of their nuclei.

¹H NMR: The proton NMR spectrum of a related compound, 3-fluoro-4-methoxybenzaldehyde, shows characteristic signals for the aldehyde proton (9.856 ppm), aromatic protons (7.09-7.64 ppm), and the methoxy (B1213986) group protons (3.977 ppm). chemicalbook.com For this compound, analogous signals would be expected, with the chemical shifts and coupling patterns influenced by the fluorine and carboxylic acid substituents.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of 3-fluoro-4-methoxybenzoic acid, a range of signals is observed for the aromatic carbons, the aldehyde carbon, and the methoxy carbon. chemicalbook.com For this compound, the carbon signals would be split due to coupling with the adjacent fluorine atoms, providing valuable connectivity information. For instance, in 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, the carbon attached to fluorine appears as a doublet with a large coupling constant (J = 265.5 Hz). mdpi.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. For 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, a singlet is observed at -114.2 ppm, characteristic of a 4-fluorofuroxan. mdpi.com In the case of this compound, two distinct signals would be anticipated for the two non-equivalent fluorine atoms, with their coupling providing information about their relative positions on the aromatic ring.

Interactive Data Table: Predicted and Experimental NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

| 3-Fluoro-4-methoxybenzaldehyde | ¹H | 9.856 | s | CDCl₃ | chemicalbook.com |

| 3-Fluoro-4-methoxybenzaldehyde | ¹H | 7.64 | m | CDCl₃ | chemicalbook.com |

| 3-Fluoro-4-methoxybenzaldehyde | ¹H | 7.09 | t | CDCl₃ | chemicalbook.com |

| 3-Fluoro-4-methoxybenzaldehyde | ¹H | 3.977 | s | CDCl₃ | chemicalbook.com |

| 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | ¹³C | 159.5 | d (J=265.5 Hz) | N/A | mdpi.com |

| 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | ¹³C | 93.8 | d (J=31.2 Hz) | N/A | mdpi.com |

| 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | ¹⁹F | -114.2 | s | N/A | mdpi.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches of the ether and carboxylic acid, and C-F stretches. The NIST Chemistry WebBook provides reference IR spectra for benzoic acid and its derivatives, which can be used for comparison. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations and the C-F bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Mass Spectrometry (MS): In the mass spectrum of a benzoic acid derivative, the molecular ion peak (M⁺) is typically observed. Fragmentation often involves the loss of the carboxylic acid group or parts of it. For example, the fragmentation of methoxybenzoic acid isomers has been studied, providing insights into the fragmentation pathways that can be expected for this compound. researchgate.net The PubChem database lists the exact mass of this compound as 188.02850037 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. This technique is invaluable for confirming the molecular formula of this compound, which is C₈H₆F₂O₃. nih.govscbt.comscbt.com

X-ray Diffraction Analysis for Solid-State Structures of Derivatives

While no X-ray crystal structure for this compound itself is readily available in the searched literature, the technique of X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. Analysis of derivatives of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is crucial for understanding its physical properties and for designing new materials.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental data.

Molecular Modeling and Docking Simulations

Molecular Modeling: Molecular modeling techniques, such as those based on density functional theory (DFT), are used to calculate the optimized geometry, electronic structure, and vibrational frequencies of molecules. elixirpublishers.com These calculations can predict the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. For instance, studies on related benzoic acid derivatives have used DFT to analyze their vibrational spectra and molecular structure. dntb.gov.ua

Docking Simulations: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umc.edu.dz This technique is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein target. mdpi.comnih.govajchem-a.comugm.ac.id Docking simulations of this compound and its derivatives can be performed to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. mdpi.com The results of such simulations, including binding energy and the identification of key intermolecular interactions like hydrogen bonds, can guide the design of more potent and selective bioactive compounds. umc.edu.dzugm.ac.id

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. This method can provide insights into the conformational changes, stability, and interaction dynamics of a molecule within a simulated environment, such as in an aqueous solution or bound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. These predictive models are instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and further testing.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to investigate the electronic structure, geometry, and other properties of molecules from first principles. These methods are fundamental in computational chemistry for understanding molecular properties at the atomic level.

A comprehensive search of scientific literature did not yield any specific studies that have published DFT or ab initio calculations for this compound. While these methods are commonly applied to benzoic acid and its derivatives to understand their vibrational spectra, optimized geometry, and electronic properties, such a detailed computational investigation for this particular difluoro-methoxy substituted benzoic acid is not available in the public domain. Research on other fluorinated benzoic acid derivatives has utilized these techniques, but the specific data for the title compound is absent.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.

Similar to the other computational methods, a specific analysis of the HOMO-LUMO energies for this compound has not been reported in the surveyed scientific literature. Quantum chemical analyses, which would include the calculation of these frontier molecular orbitals, have been performed on conjugates containing the 4,5-difluoro-2-methoxybenzoyl moiety. nih.gov These studies focus on the electronic properties of the larger, therapeutically targeted molecules rather than the foundational building block. Therefore, no data table of the electronic properties for this compound can be provided.

Conclusion and Future Research Directions

Summary of Key Contributions of 4,5-Difluoro-2-methoxybenzoic Acid Research

Research surrounding this compound has primarily centered on its utility as a versatile intermediate in the synthesis of biologically active compounds, particularly in the realm of medicinal chemistry. The specific arrangement of its substituents—two fluorine atoms, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring—provides a scaffold that can be readily modified to create diverse molecular architectures.

One of the most significant contributions of this compound is its role as a key building block in the development of potent and selective kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The fluorine atoms on the benzoic acid ring can enhance the binding affinity and metabolic stability of drug candidates, while the methoxy and carboxylic acid groups provide handles for further chemical elaboration to achieve desired pharmacological profiles. For instance, derivatives of this compound have been explored in the synthesis of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), both of which are important targets in anti-angiogenic cancer therapy. nih.gov

Beyond kinase inhibitors, this difluorinated benzoic acid has been utilized in the synthesis of various heterocyclic compounds. nih.gov Heterocycles are a fundamental class of organic compounds that form the core of many pharmaceuticals. The reactivity of the carboxylic acid group, coupled with the electronic effects of the fluorine and methoxy substituents, allows for the construction of complex ring systems with potential applications in diverse therapeutic areas.

The following table summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 425702-18-7 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

Unexplored Research Avenues and Potential for Novel Applications

While the primary focus of research on this compound has been in medicinal chemistry, several unexplored avenues hold significant promise for novel applications.

One such area is materials science . The incorporation of fluorine atoms into organic materials can impart unique properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. tandfonline.com The rigid, fluorinated aromatic core of this compound could be a valuable component in the design of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). Further research into the polymerization and material-forming properties of its derivatives could lead to the development of advanced materials with tailored functionalities.

Another promising but underexplored area is its use in the development of agrochemicals . Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced biological activity and metabolic stability. nih.gov The specific substitution pattern of this compound could be leveraged to design new classes of agrochemicals with improved efficacy and selectivity, potentially leading to more environmentally benign crop protection solutions.

Challenges and Opportunities in the Synthesis and Application of Difluorinated Benzoic Acids

The synthesis and application of difluorinated benzoic acids, including this compound, present both challenges and opportunities for the chemical community.

Challenges:

Cost of Starting Materials: The starting materials for the synthesis of complex fluorinated compounds can be expensive, which can be a limiting factor for large-scale production and commercialization. acs.org

Complexity of Fluorination Reactions: Introducing fluorine atoms into a molecule can be a delicate process, often requiring specialized reagents and reaction conditions. numberanalytics.com The development of milder and more robust fluorination methods remains an active area of research.

Opportunities:

Growing Demand for Fluorinated Pharmaceuticals: The increasing number of FDA-approved fluorinated drugs highlights the continued demand for novel fluorinated building blocks in the pharmaceutical industry. tandfonline.comresearchgate.net This provides a strong incentive for the development of new synthetic methods and the exploration of new applications for compounds like this compound.

Advancements in Catalysis: Recent advances in catalysis, including photoredox and enzymatic catalysis, offer new opportunities for the development of more efficient and sustainable methods for the synthesis of fluorinated compounds. numberanalytics.com

Untapped Therapeutic and Material Applications: As our understanding of the unique properties conferred by fluorine deepens, new therapeutic targets and material science applications for difluorinated benzoic acids will undoubtedly emerge. numberanalytics.combohrium.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5-Difluoro-2-methoxybenzoic acid, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of a benzoic acid precursor. For example, fluorination at the 4,5-positions can be achieved via electrophilic substitution using fluorinating agents like HOBr or BBr₃, followed by methoxylation via nucleophilic aromatic substitution (SNAr) with methylating agents. Optimization includes controlling reaction temperature (e.g., 45°C for methoxylation steps) and using catalysts like Lewis acids to enhance regioselectivity . Intermediate purification via HPLC with acetic acid/methanol/water eluents ensures high purity (>95%) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine-induced deshielding in aromatic regions).

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- HPLC-MS : Quantify purity and detect trace impurities using C18 columns with gradient elution .

Advanced Research Questions

Q. How can low yields in fluorination steps be addressed during synthesis?

- Methodological Answer : Low yields often stem from incomplete halogenation or side reactions. Strategies include:

- Reagent Optimization : Replace HOBr with Selectfluor® for milder fluorination conditions.

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) to reduce byproduct formation.

- Protective Groups : Temporarily protect the carboxylic acid moiety with tert-butyl esters to prevent unwanted side reactions during fluorination .

Q. How do researchers resolve contradictory data on the biological activity of fluorinated benzoic acid derivatives?

- Methodological Answer : Contradictions may arise from assay conditions or substituent positioning. For example:

- Enzyme Assays : Standardize buffer pH and ionic strength to minimize variability in inhibition studies.

- Structural Analysis : Use computational modeling (e.g., DFT) to compare electronic effects of fluorine at 4,5- vs. 3,5-positions, which alter electron-withdrawing properties and ligand-receptor interactions .

Q. What role do fluorine substituents play in enhancing pharmacological properties of this compound?

- Methodological Answer : Fluorine atoms at 4,5-positions increase lipophilicity (logP ~2.1) and metabolic stability. This enhances blood-brain barrier penetration in neuroactive studies. Additionally, fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., cyclooxygenase-2), improving binding affinity by 30–50% compared to non-fluorinated analogs .

Q. How can researchers design derivatives to improve solubility without compromising bioactivity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amino) at non-critical positions (e.g., ortho to methoxy). For instance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.